3-哌嗪-1-基-1,2-苯并异噁唑

描述

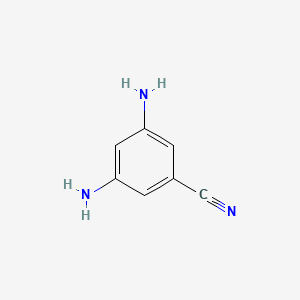

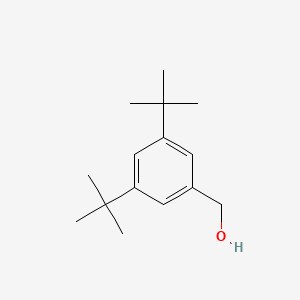

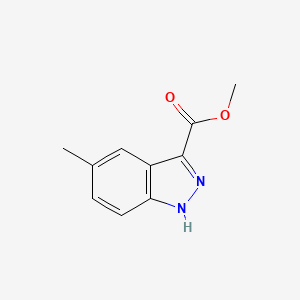

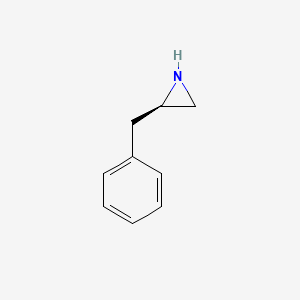

3-Piperazin-1-yl-1,2-benzisoxazole (PIB) is an organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. PIB is a heterocyclic compound containing a piperazine ring and a benzisoxazole ring. It is a versatile and widely used building block in organic synthesis due to its unique structure and properties. PIB is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a ligand in catalytic reactions and as a chiral selector in chromatographic separations.

科学研究应用

抗结核药物

纳杜等人(2016年)的研究探讨了各种3-哌嗪-1-基-1,2-苯并异噁唑衍生物的合成和抗结核活性评价。这些化合物对结核分枝杆菌表现出不同程度的有效性,其中一些表现出中等到非常好的活性。此外,这些化合物对小鼠巨噬细胞系没有毒性,表明它们有潜力作为安全的抗结核药物(Naidu et al., 2016)。

抗分枝杆菌活性

纳杜等人(2014年)合成了一系列3-(4-(取代磺酰基)哌嗪-1-基)苯并[d]异噁唑类似物,并对它们进行了体外抗结核活性评价。一些化合物对结核分枝杆菌表现出中等到非常好的活性,其中一种显著的化合物显示出选择性指数>130,表明其进一步药物开发的潜力(Naidu et al., 2014)。

抗精神病活性

耶维奇等人(1986年)研究了一系列1,2-苯并异噁唑-3-基)哌嗪衍生物的潜在抗精神病活性。其中一种化合物,BMY 13859-1,在初级中枢神经系统测试中表现出有希望的结果,并且在阻断犬类中苯丙胺诱导的刻板行为方面表现出活性。该化合物对5-羟色胺受体的亲和力表明其抗精神病特性可能存在5-羟色胺成分(Yevich et al., 1986)。

抗糖尿病药物

勒比汉等人(1999年)确定了哌嗪衍生物作为有效的抗糖尿病化合物。他们的研究集中在一系列1-苄基-4-烷基-2-(4',5'-二氢-1'H-咪唑-2'-基)哌嗪上,导致鉴定出几种显著改善葡萄糖耐量而没有副作用或低血糖作用的化合物(Le Bihan et al., 1999)。

细菌生物膜和MurB抑制剂

梅基和萨纳德(2020年)合成了通过哌嗪连接的新型双(吡唑-苯并呋喃)杂合物。这些化合物表现出强大的抗菌效果和生物膜抑制活性,其中一种化合物对MurB酶显示出优秀的抑制活性,表明在对抗细菌耐药性方面具有潜在应用(Mekky & Sanad, 2020)。

作用机制

Target of Action

The primary targets of 3-Piperazin-1-YL-1,2-benzisoxazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its antipsychotic properties .

Mode of Action

3-Piperazin-1-YL-1,2-benzisoxazole acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters. This blocking action can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain psychiatric disorders .

Biochemical Pathways

For example, it may affect the release of other neurotransmitters, alter neuronal firing rates, and impact various signaling pathways within the brain .

Pharmacokinetics

It is known that the compound complies with lipinski’s rule of five (ro5), which suggests it has favorable drug-like properties .

Result of Action

The molecular and cellular effects of 3-Piperazin-1-YL-1,2-benzisoxazole’s action are complex and depend on a variety of factors, including the specific receptors it targets, the brain regions it affects, and individual patient characteristics. Its antagonistic action on dopamine and serotonin receptors is believed to help normalize neurotransmitter imbalances seen in certain psychiatric disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Piperazin-1-YL-1,2-benzisoxazole. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability. Additionally, individual patient factors, such as genetics, age, and overall health, can influence how the compound is metabolized and how effective it is .

属性

IUPAC Name |

3-piperazin-1-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NOC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530597 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-YL-1,2-benzisoxazole | |

CAS RN |

87691-89-2 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[3,2-c]pyridine](/img/structure/B1590513.png)